molecular formula C22H29N5O2 B2479835 1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851943-30-1

1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2479835
CAS RN: 851943-30-1
M. Wt: 395.507
InChI Key: UYGROYAMMKQSCW-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications

Hydroboration Reagent and Reductant

1,3-Dimethylimidazoyl-2-ylidene borane (NHC-borane) serves as a versatile hydroboration reagent. It can selectively add boron to unsaturated compounds, making it valuable for synthetic chemistry. Researchers have employed it in the synthesis of organoboron compounds, which find applications in pharmaceuticals, materials science, and catalysis .

Stable N-Heterocyclic Carbene-Boryl Ketones

N-Heterocyclic carbene-boranes, including 1,3-dimethylimidazoyl-2-ylidene borane, can be converted into α-N-heterocyclic carbene-boryl ketones. These stable compounds have been used in organic electronics, particularly as n-type dopants in semiconductors. Their air stability and solubility in common processing solvents make them attractive for device fabrication .

Difluorination at Boron: Electrophilic Ligated Boryl Radical

Researchers have explored the difluorination of boron centers, leading to the first electrophilic ligated boryl radical (NHC-BF2). This radical, derived from 1,3-dimethylimidazoyl-2-ylidene difluoroborane, exhibits interesting reactivity and potential applications in radical chemistry .

Catalysis and Reduction Chemistry

Researchers have explored NHC-boranes as catalysts in various reactions, including hydroboration, reduction, and C-C bond formation. Their unique electronic properties and Lewis acidity contribute to their catalytic activity .

properties

IUPAC Name

1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-16-8-7-12-26(14-16)15-18-23-20-19(21(28)25(3)22(29)24(20)2)27(18)13-11-17-9-5-4-6-10-17/h4-6,9-10,16H,7-8,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGROYAMMKQSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione

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